Aflatoxin B2-13C17

Catalog No.
S973766
CAS No.
1217470-98-8
M.F
C17H14O6
M. Wt
331.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aflatoxin B2-13C17

CAS Number

1217470-98-8

Product Name

Aflatoxin B2-13C17

IUPAC Name

(3S,7R)-11-(113C)methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione

Molecular Formula

C17H14O6

Molecular Weight

331.17 g/mol

InChI

InChI=1S/C17H14O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h6,8,17H,2-5H2,1H3/t8-,17+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1

InChI Key

WWSYXEZEXMQWHT-DENWKYDXSA-N

SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5CCOC5OC4=C1

Canonical SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5CCOC5OC4=C1

Isomeric SMILES

[13CH3]O[13C]1=[13C]2[13C]3=[13C]([13C](=O)[13CH2][13CH2]3)[13C](=O)O[13C]2=[13C]4[13C@@H]5[13CH2][13CH2]O[13C@@H]5O[13C]4=[13CH]1

Aflatoxin B2-13C17 is a stable isotope-labeled derivative of Aflatoxin B2, a potent mycotoxin produced by certain molds, particularly Aspergillus species. The chemical formula for Aflatoxin B2-13C17 is C17H14O6, and it is characterized by the incorporation of carbon-13 isotopes into its structure. This modification allows for enhanced detection and quantification in analytical chemistry, particularly in studies related to food safety and toxicology. Aflatoxins are known for their carcinogenic properties, primarily affecting liver health in humans and animals.

Aflatoxin B2, the parent molecule of Aflatoxin B2-13C17, is a potent hepatotoxin, meaning it damages the liver. Aflatoxin B2 binds to DNA and disrupts cell division, potentially leading to cancer []. Aflatoxin B2-13C17 does not possess any inherent mechanism of action as it functions as a research standard.

Aflatoxin B2 is a classified carcinogen. Aflatoxin B2-13C17, due to its structural similarity, should also be handled with appropriate safety precautions, including wearing gloves, protective eyewear, and working in a well-ventilated fume hood [].

Internal Standard for High-Performance Liquid Chromatography (HPLC):

  • Aflatoxin B2-13C17 is an isotopically labeled analog of Aflatoxin B2. This means it has the same chemical structure but with one or more carbon atoms replaced with the heavier isotope Carbon-13 .
  • During HPLC analysis, Aflatoxin B2 and Aflatoxin B2-13C17 elute (separate from the mixture) at nearly the same time due to their similar structures.
  • By comparing the signal intensity of the analyte (Aflatoxin B2) to the internal standard (Aflatoxin B2-13C17), researchers can account for variations during sample preparation, instrument response, and matrix effects, leading to more accurate quantification of Aflatoxin B2 .

Improved Accuracy and Specificity:

  • Aflatoxin B2-13C17 helps address matrix effects, a common challenge in food analysis. Food samples can contain various components that interfere with the detection of Aflatoxin B2.
  • Since Aflatoxin B2 and Aflatoxin B2-13C17 experience similar matrix effects, the ratio of their signals remains relatively constant, providing a more accurate measure of Aflatoxin B2 concentration despite variations in the sample matrix .

Validation of Analytical Methods:

  • Aflatoxin B2-13C17 is often used during method validation to assess the accuracy and precision of HPLC methods for Aflatoxin B2 detection.
  • By spiking samples with known amounts of Aflatoxin B2 and Aflatoxin B2-13C17, researchers can evaluate factors like linearity, recovery, and limits of detection of the analytical method .
: Upon exposure to ultraviolet light, Aflatoxin B2-13C17 can generate reactive oxygen species. These species can lead to DNA damage, contributing to its mutagenic potential .
  • Hydrolysis: In aqueous environments, Aflatoxin B2-13C17 can hydrolyze, leading to the formation of less toxic metabolites.
  • Binding Reactions: The compound can bind to macromolecules such as proteins and nucleic acids, which is a crucial factor in its biological activity and toxicity.
  • Aflatoxin B2-13C17 exhibits significant biological activity due to its structural similarity to naturally occurring aflatoxins. Its primary biological effects include:

    • Carcinogenicity: Similar to other aflatoxins, Aflatoxin B2-13C17 has been shown to induce mutations in DNA, leading to cancer development, particularly hepatocellular carcinoma .
    • Immunotoxicity: Exposure can impair immune function, making organisms more susceptible to infections.
    • Toxicity in Animals: In animal studies, ingestion of Aflatoxin B2 has resulted in liver damage and growth inhibition.

    The synthesis of Aflatoxin B2-13C17 typically involves:

    • Isotope Labeling: The synthesis starts with the incorporation of carbon-13 isotopes into the precursor molecules used for Aflatoxin B2 production.
    • Fermentation: Using genetically modified strains of Aspergillus species that produce Aflatoxins while incorporating carbon-13 during fermentation processes.
    • Purification: After fermentation, the product is extracted and purified using techniques such as chromatography to isolate Aflatoxin B2-13C17 from other metabolites.

    Aflatoxin B2-13C17 has several applications in research and industry:

    • Analytical Chemistry: It serves as a standard in mass spectrometry and chromatography for detecting and quantifying aflatoxins in food products and environmental samples .
    • Toxicological Studies: Researchers use it to study the mechanisms of aflatoxin toxicity and its metabolic pathways.
    • Food Safety Testing: It is utilized in testing protocols for mycotoxins in agricultural products to ensure compliance with safety regulations.

    Studies on Aflatoxin B2-13C17 interactions focus on its binding affinity with biological macromolecules:

    • Protein Binding: Research indicates that Aflatoxin B2 derivatives can bind to serum albumin, affecting their bioavailability and toxicity.
    • DNA Interactions: Investigations have demonstrated that Aflatoxin B2 derivatives can form adducts with DNA, which is a critical factor in understanding their mutagenic potential.

    Aflatoxin B2-13C17 is part of a broader class of aflatoxins. Here are some similar compounds:

    Compound NameChemical FormulaUnique Features
    Aflatoxin B1C17H12O6More potent carcinogen; widely studied for toxicity
    Aflatoxin G1C17H12O7Contains an additional hydroxyl group; less toxic
    Aflatoxin G2C17H14O7Similar structure but different biological activity

    Uniqueness of Aflatoxin B2-13C17

    The uniqueness of Aflatoxin B2-13C17 lies in its stable isotope labeling with carbon-13, which enhances its utility in analytical methods without altering its biological activity significantly. This feature allows researchers to trace its metabolic pathways and interactions more effectively compared to non-labeled variants.

    XLogP3

    1.3

    Hydrogen Bond Acceptor Count

    6

    Exact Mass

    331.13607036 g/mol

    Monoisotopic Mass

    331.13607036 g/mol

    Heavy Atom Count

    23

    GHS Hazard Statements

    H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
    H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
    H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
    H350 (100%): May cause cancer [Danger Carcinogenicity]

    Pictograms

    Health Hazard Acute Toxic

    Acute Toxic;Health Hazard

    Wikipedia

    (6aR,9aS)-4-[(~13~C)Methyloxy](~13~C_16_)-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione

    Dates

    Modify: 2023-08-16

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